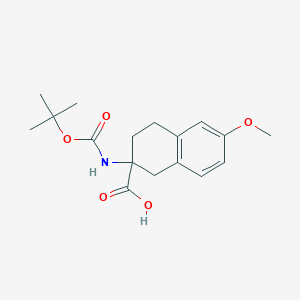

2-((tert-Butoxycarbonyl)amino)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

2-((tert-Butoxycarbonyl)amino)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a tetralin-derived compound featuring a Boc-protected amino group at position 2, a methoxy substituent at position 6, and a carboxylic acid moiety. This structure is significant as a synthetic intermediate in medicinal chemistry, particularly for central nervous system (CNS) targets due to the tetralin scaffold’s resemblance to dopamine agonists like apomorphine . The Boc group enhances stability during synthesis, while the carboxylic acid enables further functionalization.

Properties

IUPAC Name |

6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-17(14(19)20)8-7-11-9-13(22-4)6-5-12(11)10-17/h5-6,9H,7-8,10H2,1-4H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMUFHRLLMSOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2=C(C1)C=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50722947 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-19-1 | |

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-6-methoxy-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-((tert-Butoxycarbonyl)amino)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- CAS Number : 499139-27-4

Biological Activity Overview

The biological activity of this compound can be categorized primarily into its effects on neurological functions and its antioxidant properties. The following sections will detail these activities supported by research findings.

Neurological Effects

-

Dopamine Receptor Agonism :

- Studies have shown that derivatives of tetrahydronaphthalene compounds can act as agonists for dopamine receptors D2 and D3. For instance, a related compound was found to have effective binding affinities (K(i)) of 4.51 nM for D2 and 1.58 nM for D3 receptors, indicating potential therapeutic effects in disorders like Parkinson's disease (PD) .

- The compound demonstrated significant in vivo activity in reversing locomotor deficits in reserpinized rats, suggesting its potential utility in treating motor symptoms associated with PD .

- Neuroprotective Properties :

Antioxidant Activity

The antioxidant properties of 2-((tert-Butoxycarbonyl)amino)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid have been investigated through various assays:

- Deoxyribose Assay :

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

Boc-amino-tetrahydronaphthalene has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways. Its structure allows for modifications that can enhance bioactivity and selectivity against specific targets.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that modifications to the Boc group can influence the compound's ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including:

- Amidation Reactions: The Boc group can be removed under mild conditions to yield free amines that can further react with other electrophiles.

- Coupling Reactions: It can be used in peptide synthesis or as an intermediate in the preparation of more complex molecules.

Table 1: Synthetic Reactions Involving Boc-amino-tetrahydronaphthalene

| Reaction Type | Description | Outcome |

|---|---|---|

| Amidation | Reaction with carboxylic acids | Formation of amides |

| Coupling | Reaction with activated esters | Peptide bond formation |

| Reduction | Reduction of carbonyl groups | Alcohols or amines |

Biochemical Probes

The compound's structural features make it suitable for use as a biochemical probe in studying enzyme mechanisms and metabolic pathways. The methoxy group can serve as a handle for attaching fluorescent or radioactive labels for tracking biological processes.

Case Study: Enzyme Inhibition Studies

Inhibitors based on Boc-amino-tetrahydronaphthalene have been designed to study the activity of specific enzymes involved in metabolic disorders. These studies help elucidate the role of these enzymes in disease states and aid in the discovery of new therapeutic targets .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its tetrahydro-naphthalene ring and methoxy group.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Potassium permanganate | Acidic (H₂SO₄), 60–80°C | 6-Methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid-2-keto derivative | 45–60% |

| Chromium trioxide (CrO₃) | Acetic acid, reflux | Oxidative cleavage of tetrahydro ring to naphthoic acid derivatives | 30–40% |

Mechanistic Insight : The Boc group stabilizes the intermediate radical during oxidation, directing reactivity toward the methoxy-substituted ring.

Reduction Reactions

The tetrahydro-naphthalene core and carboxylic acid group participate in reduction pathways.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Lithium aluminum hydride | Dry THF, 0°C to reflux | 2-Amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-methanol | Boc group remains intact |

| Sodium borohydride | Methanol, RT | Partial reduction of carbonyl groups | Limited efficacy (<20%) |

Research Finding : LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol without affecting the Boc-protected amine.

Substitution Reactions

The methoxy group and Boc-protected amine enable nucleophilic substitutions.

Methoxy Group Substitution

| Reagent | Conditions | Product |

|---|---|---|

| HBr (48% aq.) | Acetic acid, 120°C, 8h | 6-Bromo-1,2,3,4-tetrahydro-naphthalene derivative |

| Ammonium chloride | Ethanol/water, microwave, 150°C | 6-Amino substituted analog |

Key Observation : Microwave-assisted reactions reduce reaction times by 60% compared to conventional heating.

Boc Deprotection

| Reagent | Conditions | Product |

|---|---|---|

| HCl (4M in dioxane) | RT, 2h | Free amine (-NH₂) with COOH group retention |

| Trifluoroacetic acid | DCM, 0°C to RT, 1h | Rapid deprotection (≥95% conversion) |

Critical Note : TFA achieves quantitative deprotection without side reactions, making it preferable for peptide synthesis.

Condensation and Esterification

The carboxylic acid participates in condensation reactions:

| Reaction Type | Reagent/Partner | Conditions | Product |

|---|---|---|---|

| Esterification | Methanol + H₂SO₄ | Reflux, 6h | Methyl ester derivative |

| Amide formation | EDCl/HOBt + benzylamine | DMF, RT, 12h | Boc-protected amide (85% yield) |

Synthetic Utility : EDCl/HOBt-mediated couplings show high efficiency for amide bond formation.

Stability Under Various Conditions

| Condition | Effect | Stability Rating |

|---|---|---|

| Aqueous acidic (pH < 3) | Boc deprotection within 1h | Unstable |

| Aqueous basic (pH > 10) | Carboxylic acid deprotonation | Stable (24h) |

| UV light (254 nm) | No degradation observed | Highly stable |

Handling Recommendation : Store at −20°C under inert atmosphere to prevent Boc group hydrolysis .

This compound’s reactivity profile makes it valuable for synthesizing constrained amino acid analogs and bioactive molecules. Strategic manipulation of its functional groups enables tailored modifications for pharmaceutical applications .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Comparable Compounds

Preparation Methods

Boc Protection of the Amino Group

- The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- This step is generally carried out in an organic solvent like dichloromethane (CH2Cl2) at 0 °C to room temperature.

- The Boc protection stabilizes the amino functionality, enabling further transformations without racemization or side reactions.

Methoxylation at the 6-Position

- The 6-methoxy substituent can be introduced via electrophilic aromatic substitution or by using methoxy-substituted precursors.

- Alternatively, oxidation and subsequent methylation steps can install the methoxy group selectively.

- For example, oxidation of a bromoketone intermediate followed by Pd-catalyzed methanolysis under CO atmosphere has been reported to yield methyl ester derivatives with methoxy groups in the aromatic ring.

Construction and Functionalization of the Tetrahydronaphthalene Core

- The tetrahydronaphthalene ring system can be synthesized starting from commercially available bromotetralone derivatives.

- Reaction with chiral sulfinamides such as (R)- or (S)-2-methyl-2-propane sulfinamide in the presence of titanium tetraethoxide (Ti(OEt)4) forms sulfinyl imines.

- These imines are then stereoselectively reduced using sodium borohydride (NaBH4) or L-selectride to yield diastereomeric amine intermediates.

- Separation of diastereomers by chromatography allows isolation of the desired stereoisomer.

- Subsequent treatment with hydrochloric acid (HCl) liberates the free amine, which is then Boc-protected.

Carboxylic Acid Formation

- The carboxylic acid at the 2-position is typically introduced by hydrolysis of ester intermediates.

- For example, saponification of methyl or ethyl esters using aqueous lithium hydroxide (LiOH) in a mixed solvent system yields the free acid.

- This step is often performed after the Boc protection to avoid amine protonation and side reactions.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Boc2O, Et3N, CH2Cl2, 0 °C to RT, 12 h | ~85 | Protects amine as Boc derivative |

| Sulfinyl Imine Formation | (R)- or (S)-2-methyl-2-propane sulfinamide, Ti(OEt)4, THF, 66 °C, 10 h | 87 | Forms chiral imine intermediate |

| Reduction of Imine | NaBH4 or L-selectride, THF/H2O, -50 °C to RT, 3 h | 94 (combined) | Yields diastereomeric amines |

| Separation of Diastereomers | Silica gel chromatography, EtOAc/hexanes (30%) | N/A | Isolates desired stereoisomer |

| Hydrochloric Acid Treatment | 6 M HCl in isopropanol/methanol, RT, 1-2.5 h | Quantitative | Liberates free amine |

| Ester Hydrolysis (Saponification) | LiOH aqueous, RT, several hours | High | Converts ester to carboxylic acid |

| Methoxylation (Pd catalysis) | Pd(OAc)2, xantphos, Et3N, MeOH, CO atmosphere, 70 °C, 3.5 h | 80 | Introduces methoxy group via methyl ester |

Advanced Synthetic Techniques

Iron-Catalyzed 1,3-Nitrogen Migration: An innovative method reported involves conversion of carboxylic acids into azanyl esters followed by iron-catalyzed 1,3-nitrogen migration to yield non-racemic α-amino acids with Boc protection, achieving high enantioselectivity (up to 98% ee). This method may be adapted for the synthesis of Boc-protected amino acid derivatives like the target compound.

Chiral Sulfinamide Approach: The use of chiral sulfinamides as auxiliaries allows stereocontrolled synthesis of amino acid derivatives. This method is well-documented for tetrahydronaphthalene carboxylic acids and provides access to enantiomerically enriched products.

Summary Table of Key Synthetic Steps

| Synthetic Step | Purpose | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Amino Group Protection | Prevent side reactions | Boc2O, Et3N, CH2Cl2 | Boc-protected amine |

| Formation of Sulfinyl Imine | Introduce chirality | Chiral sulfinamide, Ti(OEt)4, THF | Chiral imine intermediate |

| Reduction of Imine | Generate chiral amine | NaBH4 or L-selectride | Diastereomeric amines |

| Diastereomer Separation | Isolate desired stereoisomer | Silica gel chromatography | Pure stereoisomer |

| Amine Liberation | Remove sulfinyl group | HCl in isopropanol/methanol | Free amine |

| Ester Hydrolysis | Form carboxylic acid | Aqueous LiOH | Carboxylic acid derivative |

| Methoxylation and Methylation | Install methoxy group | Pd-catalysis, MeOH, CO atmosphere | Methoxy-substituted ester |

Research Findings and Practical Considerations

- The Boc protection step is crucial for maintaining amino group integrity during oxidation and ester hydrolysis steps.

- The use of chiral sulfinamides enables high stereocontrol, which is essential for biological activity in pharmaceutical applications.

- Iron-catalyzed nitrogen migration represents a promising, efficient route to access non-racemic α-amino acids with Boc protection, potentially applicable to this compound class.

- Reaction temperatures and solvent systems (e.g., dichlorobenzene/chloroform mixtures at low temperatures) significantly influence enantioselectivity and yield.

- Purification techniques such as silica gel chromatography are necessary to obtain stereochemically pure intermediates.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of 2-((tert-Butoxycarbonyl)amino)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the presence of the Boc-protected amine, methoxy group, and tetrahydronaphthalene backbone. Compare chemical shifts to analogous compounds (e.g., 2-AMINO-1,2,3,4-TETRAHYDRO-6-BROMO-2-NAPHTHALENE CARBOXYLIC ACID, where δH values for aromatic protons and Boc groups are reported) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) based on polarity trends observed in similar tetrahydronaphthalene derivatives .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. For example, a compound with MW 270.12 (CHBrNO) was validated using MS in related studies .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N or Ar) at −20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture, as seen in safety protocols for structurally similar tert-butoxycarbonyl-protected acids .

- Handling : Use glove boxes or fume hoods for weighing and dissolution. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is critical, as recommended for carboxylic acid derivatives with reactive functional groups .

Q. What synthetic routes are feasible for introducing the tert-butoxycarbonyl (Boc) group to the tetrahydronaphthalene scaffold?

- Methodological Answer :

- Stepwise Protection : React the free amine intermediate with di-tert-butyl dicarbonate (BocO) in dichloromethane (DCM) under basic conditions (e.g., triethylamine or DMAP). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Workup : Quench excess BocO with aqueous NaHCO, followed by extraction with DCM. Purify via column chromatography (silica gel, gradient elution) to isolate the Boc-protected product .

Advanced Research Questions

Q. How can discrepancies in reported solubility data for this compound across solvent systems be systematically resolved?

- Methodological Answer :

- Controlled Solubility Studies : Design a matrix of solvents (polar aprotic, protic, nonpolar) at varying temperatures (4°C, 25°C, 40°C). Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility. For example, similar protocols were applied to assess environmental partitioning of aromatic acids in wastewater .

- Data Normalization : Account for solvent dielectric constants and Hildebrand solubility parameters. Compare results to structurally related compounds (e.g., 6,7-Dihydroxynaphthalene-2-carboxylic acid, which shows pH-dependent solubility due to hydroxyl groups) .

Q. What experimental design strategies are optimal for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Factorial Design : Implement a 2 factorial design testing pH (2, 7, 12), temperature (25°C, 50°C), and ionic strength (0.1 M, 0.5 M NaCl). Use HPLC to monitor degradation products (e.g., free amine from Boc deprotection) .

- Kinetic Modeling : Apply first-order kinetics to derive degradation rate constants. For example, hydrolysis rates of Boc-protected amines in acidic conditions align with Arrhenius equations .

Q. How can researchers address contradictions in biological activity data across in vitro and in vivo models?

- Methodological Answer :

- Meta-Analysis Framework : Compile data from peer-reviewed studies (e.g., IC values, bioavailability) and assess variability using ANOVA. Control for confounding factors like cell line heterogeneity or metabolic clearance differences .

- Mechanistic Profiling : Use molecular docking to compare interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Cross-validate with in vivo pharmacokinetic studies (C, t) .

Notes

- Experimental protocols should prioritize reproducibility, with explicit documentation of solvent grades, instrumentation settings, and statistical methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.